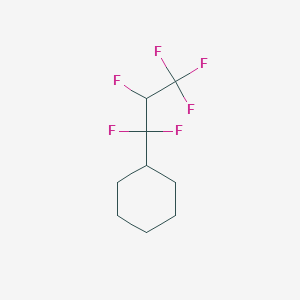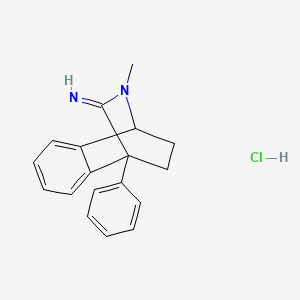
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline is a unique organosilicon compound characterized by its six methyl groups and a disilane backbone
准备方法
The synthesis of 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of suitable silicon precursors under controlled conditions. One common method includes the reaction of chlorosilanes with methyl lithium or Grignard reagents to introduce the methyl groups. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as platinum or palladium complexes can be employed to facilitate the reaction and improve efficiency.
化学反应分析
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: Halogenation reactions using reagents like chlorine or bromine can replace hydrogen atoms with halogens, forming halogenated derivatives.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and halogenated silanes.
科学研究应用
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their biocompatibility and stability.
Medicine: Research is ongoing to explore its use in imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用机制
The mechanism by which 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline exerts its effects involves interactions with various molecular targets. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence the reactivity and stability of the metal center, facilitating catalytic processes.
In biological systems, its derivatives may interact with cellular membranes or proteins, affecting their function and stability. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline can be compared with other similar compounds such as:
Hexamethyldisilane: Lacks the additional methyl groups and has different reactivity and applications.
Tetramethyldisilane: Contains fewer methyl groups, resulting in different physical and chemical properties.
Octamethylcyclotetrasiloxane: A cyclic compound with different structural and functional characteristics.
属性
CAS 编号 |
51342-14-4 |
|---|---|
分子式 |
C10H22Si2 |
分子量 |
198.45 g/mol |
IUPAC 名称 |
1,1,2,2,4,5-hexamethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C10H22Si2/c1-9-7-11(3,4)12(5,6)8-10(9)2/h7-8H2,1-6H3 |
InChI 键 |
VDCZFBBYFJDFIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C[Si]([Si](C1)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
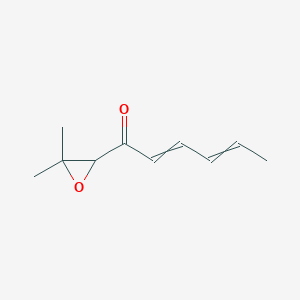

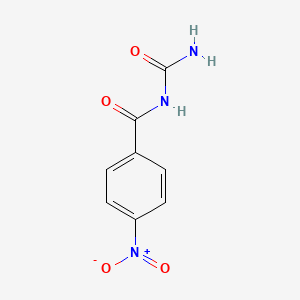
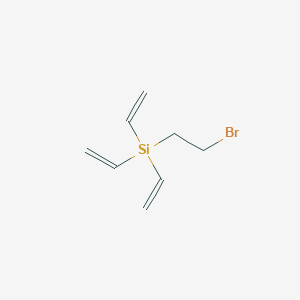
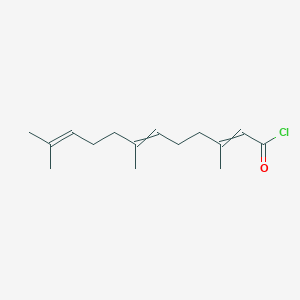
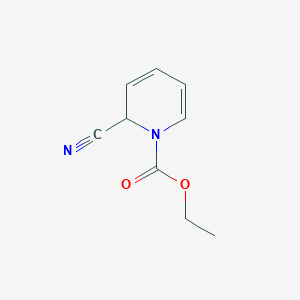
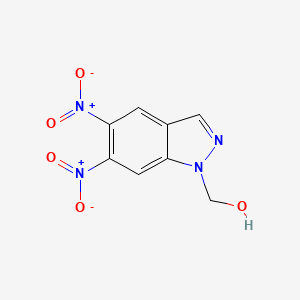
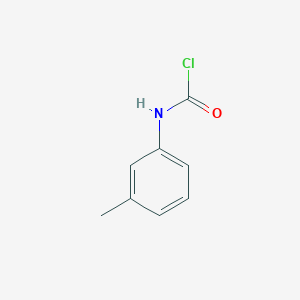
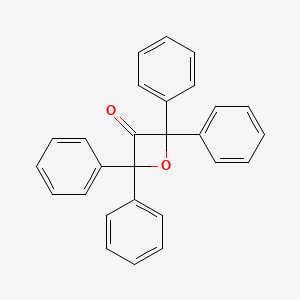
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
